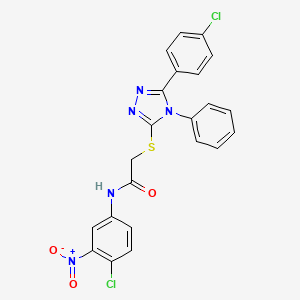

N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, nitrophenyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and nitrophenyl groups. The final step involves the formation of the thioacetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit promising antimicrobial activity. For instance, derivatives of thiazole and triazole have been synthesized and tested for their efficacy against various bacterial strains and fungi. The results from these studies suggest that modifications in the molecular structure can enhance antimicrobial potency .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various studies. In vitro assays have shown that similar triazole derivatives can inhibit the growth of cancer cell lines, including breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that these compounds interact effectively with specific targets within cancer cells, making them candidates for further development as anticancer drugs .

Synthesis and Evaluation of Triazole Derivatives

A study focused on synthesizing various triazole derivatives demonstrated their antimicrobial and anticancer activities. The synthesized compounds were evaluated using standard microbiological techniques and cell viability assays. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as notable cytotoxic effects on cancer cell lines .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with target proteins involved in cancer progression. These studies provide insights into the compound's mechanism of action and highlight its potential for further optimization in drug design .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Chloro-3-nitrophenyl)sulphonylphenylacetamide

- N-(4-Chloro-3-nitrophenyl)phenylacetamide

Uniqueness

N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific combination of functional groups and structural features

Biological Activity

N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C22H15Cl2N5O3S, with a molecular weight of 500.36 g/mol. The presence of the triazole ring is notable for its pharmacological significance, contributing to various biological activities including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazole exhibit potent antifungal properties. The compound's triazole core is crucial for its efficacy against fungal pathogens. In vitro studies have shown that compounds with similar structures demonstrate broad-spectrum antifungal activity, making them potential candidates for treating fungal infections .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. For instance, studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines. The structure-activity relationship suggests that modifications to the phenyl rings significantly influence cytotoxicity. Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced activity against cancer cells .

Table 1: Summary of Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 | 1.61 ± 1.92 | Apoptosis induction |

| Compound B | Jurkat | 1.98 ± 1.22 | Cell cycle arrest |

| N-(4-Chloro-3-nitrophenyl)-... | Various | TBD | TBD |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes critical for pathogen survival and proliferation.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Interference with DNA Synthesis : Some triazole compounds have been shown to disrupt DNA replication in target cells, contributing to their cytotoxic effects.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several triazole derivatives against Candida species. The results indicated that compounds similar to N-(4-Chloro-3-nitrophenyl)-... demonstrated MIC values lower than those of standard antifungal agents like fluconazole .

Case Study 2: Anticancer Properties

In another investigation focused on breast cancer cell lines, the compound was found to significantly reduce cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates and reported a marked increase in early apoptotic cells upon treatment with the compound .

Properties

Molecular Formula |

C22H15Cl2N5O3S |

|---|---|

Molecular Weight |

500.4 g/mol |

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C22H15Cl2N5O3S/c23-15-8-6-14(7-9-15)21-26-27-22(28(21)17-4-2-1-3-5-17)33-13-20(30)25-16-10-11-18(24)19(12-16)29(31)32/h1-12H,13H2,(H,25,30) |

InChI Key |

DMRQTOSRJWATGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.